molecular formula C8H14F3N B1322264 [4-(Trifluoromethyl)cyclohexyl]methanamine CAS No. 361393-85-3

[4-(Trifluoromethyl)cyclohexyl]methanamine

Cat. No.: B1322264
CAS No.: 361393-85-3
M. Wt: 181.2 g/mol
InChI Key: XAKIXQQQAQHCMN-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)cyclohexyl]methanamine: is an organic compound with the molecular formula C8H14F3N It is a primary amine that features a cyclohexyl ring substituted with a trifluoromethyl group at the 4-position and a methanamine group

Scientific Research Applications

Chemistry:

    Building Block: [4-(Trifluoromethyl)cyclohexyl]methanamine is used as a building block in the synthesis of more complex organic molecules.

    Ligand Design: It serves as a ligand in coordination chemistry for the development of metal complexes.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Biological Probes: It is used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Material Science: The compound is explored for its applications in the development of advanced materials with unique properties.

    Agrochemicals: It is used in the synthesis of agrochemical intermediates and active ingredients.

Safety and Hazards

“[4-(Trifluoromethyl)cyclohexyl]methanamine” is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Dam. 1, and Skin Corr. 1B . It has hazard statements H314 and H410 . The precautionary statements include P273, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)cyclohexyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a trifluoromethylation reaction to introduce the trifluoromethyl group at the 4-position.

    Reduction: The trifluoromethylated cyclohexanone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

    Amination: The alcohol is converted to the corresponding amine through a substitution reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Trifluoromethyl)cyclohexyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexyl derivatives.

Mechanism of Action

The mechanism of action of [4-(Trifluoromethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The amine group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • [4-(Difluoromethyl)cyclohexyl]methanamine
  • [4-(Trifluoromethyl)benzylamine
  • [4-(Trifluoromethyl)cyclohexanol

Uniqueness:

  • Structural Features: The presence of both a trifluoromethyl group and a methanamine group on the cyclohexyl ring makes [4-(Trifluoromethyl)cyclohexyl]methanamine unique compared to its analogs.
  • Reactivity: The compound’s reactivity profile is distinct due to the electron-withdrawing effect of the trifluoromethyl group, which influences its chemical behavior and interactions.

Properties

IUPAC Name

[4-(trifluoromethyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h6-7H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKIXQQQAQHCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624950
Record name 1-[4-(Trifluoromethyl)cyclohexyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361393-85-3
Record name 4-(Trifluoromethyl)cyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361393-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethyl)cyclohexyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(trifluoromethyl)cyclohexyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 0° C. a solution of 4-trifluoromethylcyclohexanecarboxylic acid amide (1.38 g, 7.07 mmol) in THF (20 ml) was added to a suspension of sodium borohydride (0.64 g, 16.97 mmol) in THF (20 ml). A solution of iodine (1.79 g, 7.07 mmol) in THF (20 ml) was added dropwise. The reaction mixture was heated to reflux for 16 hours. It was cooled to 0° C. Methanol (40 ml) was added dropwise. The solvent was removed in vacuo. The residue was dissolved in tert-butyl methyl ether (100 ml) and a 20% aqueous solution of sodium hydroxide. The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (2×70 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (90 g), using DCM/methanol/25% aqueous ammonia (first 100:10:1; then 50:10:1) as eluent, to give 124 mg of ((4-trifluoromethylcyclohexyl)methyl)amine.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

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